2-{[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
CAS No.:
Cat. No.: VC8653088
Molecular Formula: C17H16N6O3S
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N6O3S |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
| Standard InChI | InChI=1S/C17H16N6O3S/c18-23-16(12-3-1-2-6-19-12)21-22-17(23)27-10-15(24)20-11-4-5-13-14(9-11)26-8-7-25-13/h1-6,9H,7-8,10,18H2,(H,20,24) |
| Standard InChI Key | UVQFONZPVFFFCZ-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=N4 |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=N4 |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the triazole ring, attachment of the pyridine moiety, and incorporation of the acetamide group. Common reagents and conditions might include catalysts like sodium borohydride or hydrogen peroxide under controlled temperatures to avoid side reactions.
Biological Activity and Potential Applications
While specific biological activity data for this compound is not available, triazole derivatives are known for their diverse pharmacological properties. The presence of a pyridine ring and an acetamide group could enhance interactions with biological targets, making it a potential candidate for medicinal chemistry research.
Related Compounds and Research Findings
Related compounds, such as 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide, have been studied for their structural and chemical properties . These compounds often exhibit interesting biological activities due to their complex structures.
Data Table: Related Triazole Compounds
| Compound Name | Molecular Weight (g/mol) | CAS Number |
|---|---|---|
| 2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide | 354.4 | 577997-00-3 |
| 3-Amino-5-methyl-1,2,4-triazole | 98.11 | 4923-01-7 |
| 2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide | Not specified | 577990-13-7 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume